N-(4-methoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methanesulfonyl group, and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE include:
- N-(4-Methoxyphenyl)acetamide
- 4-(4-Methylphenyl)-4-oxobutanoic acid
- N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine .
Uniqueness
What sets N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C25H24N2O4S/c1-18-7-9-19(10-8-18)17-32(29,30)24-15-27(23-6-4-3-5-22(23)24)16-25(28)26-20-11-13-21(31-2)14-12-20/h3-15H,16-17H2,1-2H3,(H,26,28) |
InChI Key |
XDLBXIYTCQMAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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